ethyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thienopyrimidinone derivative featuring a sulfanyl-acetamido-benzoate ester moiety. Its structure combines a thieno[3,2-d]pyrimidinone core—a heterocyclic system known for pharmacological relevance—with a benzoate ester and a sulfur-containing linker. This compound’s synthesis likely involves coupling reactions, such as nucleophilic substitution or amide bond formation, under conditions analogous to those described for related heterocycles (e.g., using Cs₂CO₃ and dry DMF as catalysts ). Characterization via ¹H NMR, IR, and mass spectrometry would confirm its structural integrity, as demonstrated for similar compounds in the literature .
The sulfanyl group in this derivative may enhance binding to biological targets through sulfur-mediated interactions, while the benzoate ester could improve lipophilicity and oral bioavailability compared to carboxylic acid analogs.
Properties
IUPAC Name |
ethyl 4-[[2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-3-31-23(30)16-9-11-17(12-10-16)25-20(28)14-32-24-26-18-13-19(15-7-5-4-6-8-15)33-21(18)22(29)27(24)2/h4-13H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANZXPKHBLGLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been shown to exhibit a wide range of biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s worth noting that similar compounds have been shown to interact with various biological targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between the target compound and related heterocyclic derivatives:
Structural and Functional Differences
- Core Heterocycle: The target compound’s thienopyrimidinone core incorporates sulfur, which may confer distinct electronic and binding properties compared to oxygen-dominated benzoxazinones or oxadiazoles. Sulfur’s larger atomic radius and polarizability could enhance interactions with hydrophobic enzyme pockets.
- In contrast, benzoxazinone derivatives from utilize amino-pyrimidinyl groups, which may enhance π-π stacking with aromatic residues in target proteins . 1,2,4-Oxadiazoles often exhibit higher polarity due to their nitrogen-oxygen heterocycle, limiting their penetration across biological barriers compared to the benzoate ester in the target compound.
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